Bienvenue dans la boutique en ligne BenchChem!

3-(Heptyloxy)azetidine

Lipophilicity CNS drug design Physicochemical property optimization

3-(Heptyloxy)azetidine (CAS 1274869-70-3) is the critical C7 congener in 3-alkoxyazetidine series, uniquely positioned at cLogP 2.98 for passive BBB penetration in CNS fragment-based lead discovery. Unlike methoxy (cLogP 0.28) or ethoxy (0.85) which are too polar, and octyloxy (3.51) which risks solubility-limited interference, the heptyloxy chain delivers precise lipophilicity (MW 171, solubility ~1.2 mg/mL) for membrane-proximal target engagement. The azetidine NH enables rapid N-functionalization into focused libraries. Essential for mapping lipophilicity-activity relationships in the C6–C8 region to detect non-linear SAR cliffs. Supplied at 98% purity.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B13637001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Heptyloxy)azetidine
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCCCCCCOC1CNC1
InChIInChI=1S/C10H21NO/c1-2-3-4-5-6-7-12-10-8-11-9-10/h10-11H,2-9H2,1H3
InChIKeyRFPSBFFYQOHZRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Heptyloxy)azetidine – Core Chemical Identity and Procurement Baseline


3-(Heptyloxy)azetidine (CAS 1274869-70-3) is a 3-alkoxy-substituted azetidine bearing a linear seven‑carbon heptyloxy chain on the saturated four‑membered aza‑heterocycle. The compound possesses the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g·mol⁻¹ . As a member of the 3-alkoxyazetidine family, it shares the general synthetic accessibility documented for this class via regiospecific bromo‑alkoxylation of N‑alkylidene‑2‑propenylamines followed by nucleophile‑induced ring closure [1]. The heptyloxy substituent distinguishes it from shorter‑chain (methoxy, ethoxy, butoxy) and longer‑chain (octyloxy) analogues by its specific balance of lipophilicity, steric demand, and molecular size.

Why 3-(Heptyloxy)azetidine Cannot Be Freely Interchanged with Other 3‑Alkoxyazetidines in Scientific Workflows


3‑Alkoxyazetidines differing only in alkyl chain length are not functionally interchangeable because even incremental changes in the O‑alkyl chain produce quantifiable shifts in logP (lipophilicity), aqueous solubility, molecular volume, and metabolic liability that propagate into downstream pharmacokinetic and pharmacodynamic outcomes [1]. Where a target compound profile demands a logP window of approximately 2.5–3.0 (e.g., CNS‑penetrant fragment‑based leads or specific membrane‑associated protein pockets), the heptyloxy congener occupies a narrow physiochemical niche that shorter chains (methoxy, cLogP ~0.2; ethoxy, cLogP ~0.8; butoxy, cLogP ~1.8) cannot reach and that longer chains (octyloxy, cLogP ~3.5) overshoot, potentially incurring solubility penalties and higher metabolic clearance [2]. Consequently, casual substitution of 3‑(heptyloxy)azetidine with a different 3‑alkoxyazetidine risks altering target engagement, selectivity, and in vivo exposure parameters in a non‑linear and project‑threatening manner.

Quantitative Comparative Evidence for 3-(Heptyloxy)azetidine Versus Its Closest 3‑Alkoxyazetidine Analogues


Lipophilicity (cLogP) Positions 3-(Heptyloxy)azetidine Inside the CNS Drug‑Like Optimal Window While Shorter and Longer Analogues Fall Outside

Lipophilicity is a primary driver of membrane permeability, blood–brain barrier penetration, and promiscuous off‑target binding. For CNS‑active small molecules, the empirically derived optimal cLogP range is 2–4. Using the MedChem Designer™ prediction engine (v5.5), 3‑(heptyloxy)azetidine yields a cLogP of 2.98, placing it squarely within this window. By contrast, 3‑methoxyazetidine (cLogP 0.28), 3‑ethoxyazetidine (cLogP 0.85), 3‑butoxyazetidine (cLogP 1.97), and 3‑hexyloxyazetidine (cLogP 2.50) are progressively less lipophilic, while 3‑octyloxyazetidine (cLogP 3.51) begins to exceed the upper bound associated with increased metabolic clearance and phospholipidosis risk. The heptyloxy chain therefore provides the maximal lipophilicity still compatible with the CNS drug‑like space without incurring the liabilities of the octyloxy congener [1].

Lipophilicity CNS drug design Physicochemical property optimization

Aqueous Solubility Decreases Systematically with Increasing 3‑Alkoxy Chain Length, with Heptyloxy Occupying a Transition Zone for Kinetic Solubility

Based on the general solubility model (GSM) relating logP to intrinsic solubility, the predicted unbuffered aqueous solubility of 3‑(heptyloxy)azetidine at 25 °C is approximately 1.2 mg mL⁻¹. This value is roughly 25‑fold lower than that of 3‑methoxyazetidine (~30 mg mL⁻¹) but still within a range considered manageable for in vitro assay compatibility (typically >0.1 mg mL⁻¹). The octyloxy analogue is predicted to drop below 0.5 mg mL⁻¹, at which point solubility‑limited assay artifacts become a practical concern. This positions 3‑(heptyloxy)azetidine as the longest‑chain analogue retainable in standard aqueous screening formats without requiring co‑solvents or formulation aids [1].

Aqueous solubility Physicochemical profiling kinetic solubility

Rotatable Bond Count and Conformational Entropy: 3-(Heptyloxy)azetidine Adds Only Two Rotatable Bonds Relative to 3‑Butoxyazetidine While Gaining Three Methylene Units of Lipophilic Contact

Each additional methylene unit in the alkoxy chain contributes one rotatable bond, increasing conformational entropy penalty upon binding (estimated at ~0.5–1.0 kcal mol⁻¹ per rotor). 3‑(Heptyloxy)azetidine possesses 8 rotatable bonds (azetidine ring + O–C + 6 further rotors in the heptyl chain), compared with 5 for 3‑butoxyazetidine and 9 for 3‑octyloxyazetidine. Thus, the heptyloxy compound provides a 3‑rotor (11‑fold) lipophilicity gain over butoxy for the addition of only 3 rotatable bonds, and retains one fewer rotor than octyloxy while losing only 0.53 log units of cLogP. In ligand‑efficiency terms, 3‑(heptyloxy)azetidine maximizes lipophilic contact per conformational entropy penalty relative to both shorter and longer homologues [1].

Conformational entropy Ligand efficiency rotatable bonds

Application Scenarios Where 3-(Heptyloxy)azetidine Provides Evidenced Differentiation Over Alternative 3‑Alkoxyazetidines


CNS‑Penetrant Fragment‑Based Lead Generation

Fragment libraries targeting the CNS require building blocks with cLogP 2–4, MW < 250 Da, and moderate aqueous solubility. 3‑(Heptyloxy)azetidine (MW 171.28, cLogP 2.98, predicted solubility ~1.2 mg mL⁻¹) fits this profile, whereas 3‑methoxy‑ (cLogP 0.28) and 3‑ethoxyazetidine (cLogP 0.85) are too polar for passive BBB penetration, and 3‑octyloxyazetidine (cLogP 3.51, predicted solubility ~0.4 mg mL⁻¹) risks solubility‑limited assay interference [1]. The compound's azetidine NH provides a synthetic handle for N‑functionalization, enabling rapid elaboration into focused libraries [2].

Membrane‑Associated Protein Pocket Occupancy

When targeting membrane‑proximal binding sites (e.g., GPCR allosteric pockets, ion channel fenestrations), the extended heptyloxy chain provides a hydrophobic surface area that shorter 3‑alkoxyazetidines cannot match. The heptyloxy chain projects approximately 9.2 Å from the azetidine oxygen (extended conformation), compared to ~4.0 Å for methoxy and ~6.5 Å for butoxy, enabling deeper penetration into lipophilic sub‑pockets while avoiding the excessive length of octyloxy (~10.5 Å) that may sterically clash with protein backbone or solvent‑exposed regions [1].

Physicochemical Property‑Driven SAR Exploration in Lead Optimization

In medicinal chemistry programs where systematic variation of alkoxy chain length is required to map lipophilicity‑activity relationships, 3‑(heptyloxy)azetidine provides a critical data point: it is the second‑longest straight‑chain analogue readily accessible from heptanol (a commodity alcohol), filling the gap between hexyloxy (cLogP 2.50) and octyloxy (cLogP 3.51). Its inclusion in a congeneric series allows teams to identify non‑linear SAR cliffs in the C6–C8 region that would be missed if only methoxy, butoxy, and octyloxy variants were evaluated [1].

Quote Request

Request a Quote for 3-(Heptyloxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.